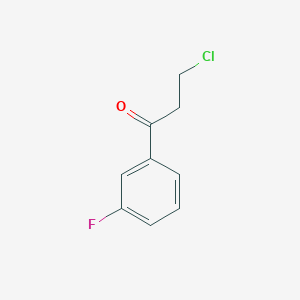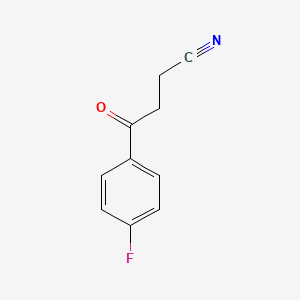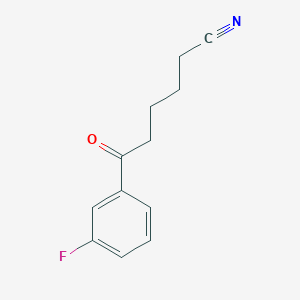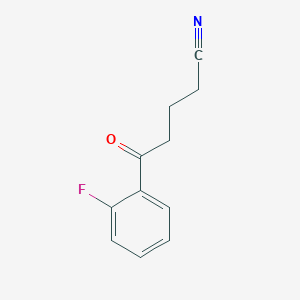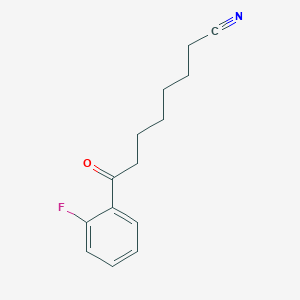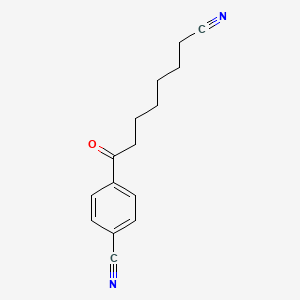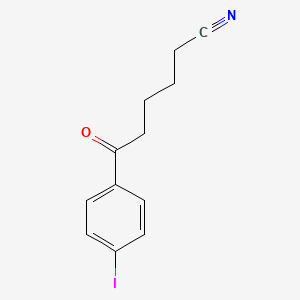
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a chemical compound with the molecular formula C15H17BO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is 1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a solid substance at room temperature . It has a molecular weight of 240.11 .
Scientific Research Applications
Catalysis and Chemical Reactions
Cross-Coupling Reactions
Utilized in nickel-catalyzed cross-coupling reactions, demonstrating efficient coupling of aryl sulfamates with aryl neopentylglycolboronates at room temperature. This shows its potential in organic synthesis and pharmaceuticals (Jezorek et al., 2014).
Dimerization Processes
Involved in the dimerization of dimethyl cyclopropane-1,1-dicarboxylates, demonstrating its role in producing polysubstituted cyclopentanes, which are significant in chemical synthesis (Novikov & Tomilov, 2013).
Cyclotrimerization of Alkynes
A study showed its use in the cyclotrimerization of alkynes, catalyzed by a ruthenium complex, to produce tricyclic aromatic compounds. This is significant in the field of material science and chemistry (Perekalin et al., 2011).
Material Science and Luminescence
- Electroluminescence and AIE: It has been used in synthesizing naphthalene-substituted tetraphenylsiloles, which show remarkable aggregation-induced emission (AIE) properties and are used in efficient non-doped organic light-emitting diodes. This has applications in electronics and photonics (Jiang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5,5-dimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKQVBSFBSIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629150 | |
| Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
CAS RN |
22871-77-8 | |
| Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



